molecular formula C19H20ClNO3 B11497763 3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid

3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid

Cat. No.: B11497763
M. Wt: 345.8 g/mol
InChI Key: VCSLAJAFVDYRDD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid is an organic compound that features a chlorophenyl group and a phenylbutanoyl amide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a Friedel-Crafts acylation reaction with a suitable acyl chloride to form the 4-chlorophenyl ketone.

    Amidation Reaction: The 4-chlorophenyl ketone is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the amide intermediate.

    Formation of the Propanoic Acid Backbone: The amide intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
  • 3-(4-Chlorophenyl)-3-[(2-phenylpropanoyl)amino]propanoic acid
  • 3-(4-Chlorophenyl)-3-[(2-phenylpentanoyl)amino]propanoic acid

Uniqueness

3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure may also influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(2-phenylbutanoylamino)propanoic acid

InChI

InChI=1S/C19H20ClNO3/c1-2-16(13-6-4-3-5-7-13)19(24)21-17(12-18(22)23)14-8-10-15(20)11-9-14/h3-11,16-17H,2,12H2,1H3,(H,21,24)(H,22,23)

InChI Key

VCSLAJAFVDYRDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

solubility

>51.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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